N-[(1-methyl-1H-indol-5-yl)carbonyl]glycine
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Overview
Description
N-[(1-methyl-1H-indol-5-yl)carbonyl]glycine is a compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry due to their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methyl-1H-indol-5-yl)carbonyl]glycine typically involves the reaction of 1-methylindole with glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for indole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(1-methyl-1H-indol-5-yl)carbonyl]glycine can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like bromine or nitronium ions in acidic conditions.
Major Products Formed
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of 3-substituted indole derivatives.
Scientific Research Applications
N-[(1-methyl-1H-indol-5-yl)carbonyl]glycine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1-methyl-1H-indol-5-yl)carbonyl]glycine involves its interaction with specific molecular targets. The indole moiety can bind to various enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding and π-π stacking interactions with aromatic residues in the target proteins .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptophan: An essential amino acid with an indole moiety.
Uniqueness
N-[(1-methyl-1H-indol-5-yl)carbonyl]glycine is unique due to its specific substitution pattern on the indole ring and the presence of a glycine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C12H12N2O3 |
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Molecular Weight |
232.23 g/mol |
IUPAC Name |
2-[(1-methylindole-5-carbonyl)amino]acetic acid |
InChI |
InChI=1S/C12H12N2O3/c1-14-5-4-8-6-9(2-3-10(8)14)12(17)13-7-11(15)16/h2-6H,7H2,1H3,(H,13,17)(H,15,16) |
InChI Key |
JMSRQAXQXVYXJK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(=O)NCC(=O)O |
Origin of Product |
United States |
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